N-Hydroxy-2-[3-(3-methylureido)phenyl]acetamide
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Overview
Description
N-Hydroxy-2-[3-(3-methylureido)phenyl]acetamide is a chemical compound with the molecular formula C10H13N3O3 and a molecular weight of 223.23 g/mol This compound is known for its unique structure, which includes a hydroxy group, a methylureido group, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-[3-(3-methylureido)phenyl]acetamide typically involves the reaction of 3-(3-methylureido)aniline with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2-[3-(3-methylureido)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of N-Hydroxy-2-[3-(3-methylureido)phenyl]acetone.
Reduction: Formation of N-Hydroxy-2-[3-(3-methylamino)phenyl]acetamide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-Hydroxy-2-[3-(3-methylureido)phenyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-Hydroxy-2-[3-(3-methylureido)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the phenylacetamide moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxy-2-[3-(3-ethylureido)phenyl]acetamide
- N-Hydroxy-2-[3-(3-methylcarbamoyl)phenyl]acetamide
- N-Hydroxy-2-[3-(3-methylguanidino)phenyl]acetamide
Uniqueness
N-Hydroxy-2-[3-(3-methylureido)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxy group enhances its ability to form hydrogen bonds, while the methylureido group provides additional sites for interaction with biological targets. This combination of features makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-hydroxy-2-[3-(methylcarbamoylamino)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-11-10(15)12-8-4-2-3-7(5-8)6-9(14)13-16/h2-5,16H,6H2,1H3,(H,13,14)(H2,11,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGLRNNYAHNICU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CC=CC(=C1)CC(=O)NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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